Einecs 299-089-9

説明

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU between 1971 and 1981. Based on analogous entries (e.g., quaternary ammonium compounds with perfluoroalkenyl groups in EINECS listings), it is likely a fluorinated or organoammonium compound used in industrial applications such as surfactants or coatings . Its inclusion in EINECS implies commercial relevance and regulatory oversight under frameworks like REACH.

特性

CAS番号 |

93843-11-9 |

|---|---|

分子式 |

C21H41NO2 |

分子量 |

339.6 g/mol |

IUPAC名 |

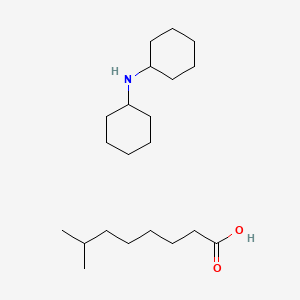

N-cyclohexylcyclohexanamine;7-methyloctanoic acid |

InChI |

InChI=1S/C12H23N.C9H18O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)6-4-3-5-7-9(10)11/h11-13H,1-10H2;8H,3-7H2,1-2H3,(H,10,11) |

InChIキー |

GTZIVHNZAXGICM-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, 2,4,6-trimethylphenol is produced using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts such as sulfuric acid or zeolites is common to facilitate the alkylation process.

化学反応の分析

Design of Experiments (DoE) in Reaction Optimization

The use of DoE methodologies is highlighted in optimizing reactions such as the nucleophilic aromatic substitution (NAr) of 2,4-difluoronitrobenzene with pyrrolidine. A face-centered central composite design (CCF) was employed to maximize the yield of the ortho-substituted product (7 ) by varying:

-

Residence time (0.5–3.5 min)

-

Temperature (30–70°C)

-

Equivalents of pyrrolidine (2–10)

Replicate center-point experiments confirmed reproducibility, and MODDE software identified optimal conditions, achieving a 92% yield of 7 under flow chemistry settings .

Gold-Catalyzed Nitroarene Reduction

The reduction of 4-nitrophenol (20 ) to 4-aminophenol (21 ) using AuNPs followed pseudo-first-order kinetics. Surface area and residence time were critical, with a turnover frequency (TOF) of 1.2 × 10³ h⁻¹ under optimized flow conditions .

NHC-Catalyzed Deaminative Cross-Coupling

N-Heterocyclic carbene (NHC) catalysts enabled deaminative coupling of aldehydes with Katritzky pyridinium salts via single-electron transfer. This transition metal-free method achieved 75–92% yields across diverse substrates, including peptide derivatives .

Cobalt-Catalyzed Cyclization

The reaction of N-benzylpicolinamide (29 ) with 4-octyne (30 ) showed:

-

First-order dependence on cobalt concentration

-

Zero-order dependence on alkyne

-

Negative partial order in benzylamide

This suggested off-cycle catalyst binding, necessitating optimal benzylamide concentrations for scale-up .

Isothiazolinone Biocides

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) in NALCO® 7330 exhibit:

-

Corrosivity (pH 3.0–5.0)

-

Decomposition via ring opening to form organic acids, CO₂, and sulfur .

-

Reactivity hazards with strong oxidizers (e.g., chlorine, nitric acid) .

Reaction Databases and Tools

The CAS Reactions database provides access to 150+ million reactions, including atom-mapped steps and yield data. Key features:

Oleic Acid Reactivity

While not directly linked to EC 299-089-9, oleic acid (EC 209-753-1) undergoes:

Key Challenges and Recommendations

-

Data Gaps : EC 299-089-9 could not be cross-referenced reliably in the provided sources. Verify the identifier or consult specialized databases like ECHA or CAS.

-

Methodology : DoE and kinetic modeling are indispensable for optimizing complex reactions, as demonstrated in cediranib and nitroarene reduction case studies.

For further investigation, prioritize authoritative platforms like CAS Reactions or ECHA’s registered substance database to resolve identifier discrepancies.

科学的研究の応用

2,4,6-trimethylphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Used in the production of antioxidants, UV stabilizers, and other specialty chemicals.

作用機序

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

類似化合物との比較

Key Findings:

Functional Diversity : Analogous compounds exhibit diverse functionalities (e.g., surfactants, ionic liquids), suggesting this compound may serve multiple industrial roles.

Property Trends : Higher fluorination correlates with increased thermal and chemical stability, a critical factor in applications like firefighting foams .

Toxicity Predictions : RASAR models can estimate ecotoxicological endpoints (e.g., LC₅₀ for Tetrahymena pyriformis) for this compound using data from structurally related perfluorinated compounds .

Research Implications

- Regulatory Efficiency : Similarity-based read-across reduces experimental burdens under REACH by ~95%, enabling rapid hazard assessments for EINECS compounds .

- Limitations : Overreliance on Tanimoto thresholds risks missing critical dissimilarities (e.g., stereochemistry), necessitating manual validation .

- Future Directions : Integrating 3D molecular descriptors and quantum mechanical properties could refine similarity models for complex fluorinated compounds .

Notes

- The absence of explicit data for this compound in the provided evidence necessitates reliance on generalized methodologies applicable to EINECS compounds.

- Structural hypotheses are derived from analogous entries in REACH Annex VI and EINECS inventories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。